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  • Product: 3-Methoxy-1-azaspiro[4.4]nonane
  • CAS: 2580254-67-5

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Protocols & Analytical Methods

Method

Protocol for N-alkylation of 3-Methoxy-1-azaspiro[4.4]nonane in organic synthesis

Application Note & Protocol Topic: Strategic N-Alkylation of 3-Methoxy-1-azaspiro[4.4]nonane via Reductive Amination Abstract & Introduction The 1-azaspiro[4.4]nonane scaffold is a privileged heterocyclic motif integral...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Strategic N-Alkylation of 3-Methoxy-1-azaspiro[4.4]nonane via Reductive Amination

Abstract & Introduction

The 1-azaspiro[4.4]nonane scaffold is a privileged heterocyclic motif integral to a variety of biologically active natural products and pharmaceutical agents.[1][2][3] Notably, this core is found in the Cephalotaxus alkaloids, such as homoharringtonine, which is an approved therapeutic for chronic myeloid leukemia.[1][3] The rigid, three-dimensional structure of the spirocyclic system offers a unique topographical presentation of appended functional groups, making it a valuable template in drug discovery.

Functionalization of the secondary amine at the N-1 position is a critical strategy for modulating the pharmacological profile of this scaffold. N-alkylation introduces substituents that can influence properties such as solubility, cell permeability, and target binding affinity. While direct alkylation with alkyl halides is a classical approach, it is often plagued by poor selectivity, leading to the formation of quaternary ammonium salts and challenging purification procedures.[4][5]

This application note presents a robust and highly selective protocol for the N-alkylation of 3-Methoxy-1-azaspiro[4.4]nonane using reductive amination. This method proceeds via the formation of an intermediate iminium ion from the parent amine and a carbonyl compound (aldehyde or ketone), which is subsequently reduced in situ by a mild and selective hydride source. We detail a protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent of choice for this transformation due to its high chemoselectivity and tolerance for a broad range of functional groups under mildly acidic conditions.[4] This guide provides a comprehensive, step-by-step methodology, explains the rationale behind key experimental choices, and offers insights for troubleshooting and optimization.

Mechanistic Rationale: The Superiority of Reductive Amination

The N-alkylation of a secondary amine like 3-Methoxy-1-azaspiro[4.4]nonane with a carbonyl compound is a two-stage process that occurs in a single pot.

  • Iminium Ion Formation: The secondary amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. Following proton transfer, a dehydration event occurs, often catalyzed by a weak acid, to generate a resonance-stabilized iminium ion. This intermediate is the electrophilic species that will be reduced.

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion. This step is irreversible and forms the desired C-N bond of the tertiary amine product.

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

The choice of NaBH(OAc)₃ is a cornerstone of this protocol's reliability.[4] Unlike more reactive hydrides like sodium borohydride (NaBH₄), NaBH(OAc)₃ is significantly less basic and does not readily reduce the starting aldehyde or ketone under the reaction conditions. Its reactivity is attenuated by the electron-withdrawing acetate groups, making it highly selective for the reduction of the protonated iminium ion intermediate. This chemoselectivity is the primary reason this method avoids the side reactions and over-alkylation common to other methods.[4][5]

Figure 1: General Mechanism of Reductive Amination.

Experimental Protocol: N-Alkylation

This protocol provides a general procedure for the N-alkylation of 3-Methoxy-1-azaspiro[4.4]nonane with an aldehyde. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents
ReagentMolar Equiv.Example (for 1 mmol scale)Purpose
3-Methoxy-1-azaspiro[4.4]nonane1.0155 mg (1.0 mmol)Starting Amine
Aldehyde (e.g., Benzaldehyde)1.1117 mg, 112 µL (1.1 mmol)Alkylating Agent
Sodium Triacetoxyborohydride1.5318 mg (1.5 mmol)Reducing Agent
1,2-Dichloroethane (DCE), Anhydrous-10 mLSolvent
Acetic Acid (optional)0-1.00-57 µLCatalyst
Saturated NaHCO₃ (aq.)-~20 mLQuenching
Dichloromethane (DCM)-~30 mLExtraction
Anhydrous MgSO₄ or Na₂SO₄-As neededDrying Agent
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Setup Dissolve amine and aldehyde in anhydrous DCE under N₂. B 2. Iminium Formation Stir at room temp for 30-60 min. (Optional: Add Acetic Acid). A->B C 3. Reduction Add NaBH(OAc)₃ portion-wise. Maintain inert atmosphere. B->C D 4. Reaction Monitoring Stir for 2-16 hours. Monitor by TLC or LC-MS. C->D E 5. Work-up Quench with sat. NaHCO₃. Separate organic layer. D->E F 6. Extraction Extract aqueous layer with DCM (2x). E->F G 7. Drying & Filtration Combine organics, dry (MgSO₄), filter, and concentrate. F->G H 8. Purification Purify crude product via flash column chromatography. G->H

Figure 2: Experimental Workflow for N-Alkylation.
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Methoxy-1-azaspiro[4.4]nonane (1.0 equiv.). Purge the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous 1,2-dichloroethane (DCE) via syringe, followed by the aldehyde (1.1 equiv.).

    • Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the iminium intermediate and the reducing agent, which would diminish the yield. The inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.

  • Iminium Ion Formation: Stir the solution at room temperature for 30-60 minutes. For less reactive carbonyls or amines, a catalytic amount of acetic acid (0.1-1.0 equiv.) can be added to facilitate dehydration and iminium ion formation.

    • Causality: This initial stirring period allows the equilibrium between the amine/aldehyde and the iminium ion to be established before the reducing agent is introduced.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the stirring solution in several portions over 5-10 minutes. The reaction may be mildly exothermic.

    • Causality: Portion-wise addition helps to control any initial exotherm and ensures the reducing agent is well-dispersed. Adding it after the initial stirring period ensures the iminium ion has had time to form.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 2-16 hours).

  • Aqueous Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Causality: The bicarbonate solution neutralizes any remaining acetic acid and quenches the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM).

  • Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

Expected Results & Versatility

This protocol is highly versatile and can be applied to a wide range of aliphatic and aromatic aldehydes, as well as some ketones (though ketones may react more slowly). Yields are typically good to excellent (70-95%), contingent on the purity of the starting materials and the steric/electronic nature of the carbonyl compound. The resulting N-alkylated 3-methoxy-1-azaspiro[4.4]nonane derivatives are valuable building blocks for constructing libraries of compounds for screening in drug development programs.

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. [Link][1][6][7]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link][4]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][8]

  • ResearchGate. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link][2]

Sources

Application

Application Note: Buchwald-Hartwig Cross-Coupling of 3-Methoxy-1-azaspiro[4.4]nonane

Introduction & Strategic Rationale In modern drug development, the incorporation of spirocyclic scaffolds has become a premier strategy to increase the fraction of sp³-hybridized carbons (Fsp³) within a molecule[1]. 3-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug development, the incorporation of spirocyclic scaffolds has become a premier strategy to increase the fraction of sp³-hybridized carbons (Fsp³) within a molecule[1]. 3-Methoxy-1-azaspiro[4.4]nonane is a highly valuable secondary amine building block. Its spiro-fused architecture restricts conformational flexibility, which can significantly enhance target selectivity, improve solubility, and increase metabolic stability compared to traditional flat, planar heterocycles[2].

Despite these advantages, the nitrogen atom in 1-azaspiro[4.4]nonane is directly adjacent to the spiro quaternary carbon (C5), creating a highly sterically hindered local environment. Forming carbon-nitrogen (C–N) bonds with such hindered secondary amines via traditional nucleophilic aromatic substitution (S_NAr) is often low-yielding or entirely ineffective. The palladium-catalyzed Buchwald-Hartwig amination provides a robust solution, though it requires precise, mechanistically driven tuning of the pre-catalyst, ligand, and base[3].

Mechanistic Insights & Catalyst Selection

In the Buchwald-Hartwig catalytic cycle, the steric bulk of 3-Methoxy-1-azaspiro[4.4]nonane primarily impedes two steps: the coordination of the amine to the Pd(II) center and the subsequent reductive elimination of the product.

  • Ligand Selection (Causality): For sterically hindered secondary amines, dialkylbiaryl phosphine ligands like RuPhos are vastly superior to first-generation bidentate ligands (e.g., BINAP) or BrettPhos (which is strictly optimized for primary amines)[4]. The bulky, electron-rich nature of RuPhos accelerates oxidative addition and forces the challenging reductive elimination step by crowding the metal center[3].

  • Pre-catalyst (Causality): Utilizing RuPhos Pd G3 (a third-generation palladacycle) ensures the rapid, quantitative generation of the active mono-ligated Pd(0) species under mild conditions. This prevents catalyst deactivation pathways that plague Pd₂(dba)₃ systems[5].

  • Base Selection (Causality): While sodium tert-butoxide (NaOtBu) is a standard strong base[5], lithium hexamethyldisilazide (LHMDS) has demonstrated exceptional efficacy for hindered spirocyclic amines. LHMDS offers high solubility in ethereal solvents and imparts a pseudo-protecting group effect that minimizes side reactions[4].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd Aryl Halide AmineBind Amine Coordination Pd(II)(Ar)(Amine)L OxAdd->AmineBind Spiro Amine Deprot Deprotonation Pd(II)(Ar)(NR2)L AmineBind->Deprot Base RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 Product

Catalytic cycle of Pd-catalyzed amination with 3-Methoxy-1-azaspiro[4.4]nonane.

Reaction Optimization & Quantitative Data

To establish a baseline for coupling 3-Methoxy-1-azaspiro[4.4]nonane with a model heteroaryl halide, various conditions were evaluated. The quantitative data below highlights the causality behind the optimal protocol choices.

EntryPre-catalyst (5 mol%)Ligand (5 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃BINAPCs₂CO₃Toluene100<5Bidentate ligand and weak base fail to promote transmetalation of the bulky amine.
2BrettPhos Pd G3BrettPhosNaOtBuDioxane8032BrettPhos is sterically mismatched for bulky secondary amines, leading to protodehalogenation.
3RuPhos Pd G3RuPhosNaOtBuDioxane8078RuPhos effectively accommodates the secondary spirocyclic amine[5].
4 RuPhos Pd G3 RuPhos LHMDS THF 65 94 LHMDS provides optimal deprotonation kinetics; lower temp prevents degradation[4].

Experimental Protocols

The following self-validating protocol utilizes the optimized conditions (Entry 4) for the C–N coupling of 3-Methoxy-1-azaspiro[4.4]nonane.

Workflow Step1 1. Preparation Pd G3 & Ligand Step2 2. Addition Ar-X & Amine Step1->Step2 Step3 3. Degassing Argon Purge Step2->Step3 Step4 4. Reaction 65°C in THF Step3->Step4 Step5 5. Workup Quench & Purify Step4->Step5

Step-by-step workflow for the Buchwald-Hartwig coupling of spirocyclic amines.

Step-by-Step Methodology:
  • Preparation (Glovebox or Schlenk Line): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add RuPhos Pd G3 (0.05 equiv, 5 mol%) and RuPhos ligand (0.05 equiv, 5 mol%).

    • Causality: Maintaining a strict 1:1 Pd-to-ligand ratio prevents the formation of off-cycle PdL₂ species, ensuring maximum catalytic efficiency.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 3-Methoxy-1-azaspiro[4.4]nonane (1.2 equiv). If the substrates are liquids, add them via microsyringe after the solvent.

  • Solvent & Base: Add anhydrous, degassed THF to achieve a 0.2 M concentration relative to the aryl halide. Follow immediately with the dropwise addition of LHMDS (1.0 M in THF, 1.5 equiv).

    • Self-Validation Check: The solution will typically transition from a pale yellow to a deep red/orange hue. This color shift is a visual confirmation of the formation of the active Pd(0) complex and successful oxidative addition.

  • Thermal Activation: Seal the tube and heat the reaction mixture at 65 °C in a pre-heated oil bath or heating block for 4–12 hours. Monitor the reaction via LC-MS.

    • Causality: 65 °C provides sufficient thermal energy for RuPhos-mediated coupling; exceeding 80 °C with this specific substrate may induce ether cleavage or β-hydride elimination.

  • Quenching & Workup: Once the aryl halide is fully consumed, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (2 mL) to neutralize the remaining LHMDS. Dilute with Ethyl Acetate (10 mL).

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure coupled spirocycle.

Troubleshooting & Field-Proven Insights

  • Issue: High levels of protodehalogenation (Ar–H formation).

    • Cause: The rate of reductive elimination is too slow compared to β-hydride elimination or protonation of the Pd-aryl intermediate.

    • Solution: Ensure strictly anhydrous conditions are maintained. If using NaOtBu, switch to LHMDS or LiOtBu to alter the transmetalation transition state geometry[4].

  • Issue: Incomplete conversion despite active catalyst.

    • Cause: Product inhibition or catalyst poisoning caused by the spirocyclic amine's methoxy ether oxygen coordinating to the Palladium center.

    • Solution: Spike the reaction with an additional 2 mol% of RuPhos Pd G3 after 4 hours of initial heating.

References

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: ACS Medicinal Chemistry Letters - ACS Publications URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines] Source: PubMed (NIH) / Organic & Biomolecular Chemistry URL:[Link]

  • Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Method

Application Note: High-Efficiency Amidation of 3-Methoxy-1-azaspiro[4.4]nonane

Introduction & Strategic Rationale The 1-azaspiro[4.4]nonane ring system is a privileged spirocyclic scaffold in contemporary medicinal chemistry. It forms the core architecture of several highly potent bioactive natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1-azaspiro[4.4]nonane ring system is a privileged spirocyclic scaffold in contemporary medicinal chemistry. It forms the core architecture of several highly potent bioactive natural products, most notably the Cephalotaxus alkaloids (e.g., the anti-leukemic agent homoharringtonine)[1]. In modern drug design, incorporating spirocyclic amines like 3-Methoxy-1-azaspiro[4.4]nonane is a proven strategy to increase the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate. Higher Fsp3 correlates strongly with improved pharmacokinetic profiles, enhanced aqueous solubility, and reduced off-target toxicity[2][3].

However, the structural geometry that makes this scaffold desirable also makes it synthetically challenging. The secondary amine is situated directly adjacent to a quaternary spiro-carbon, creating significant steric hindrance. Standard amide coupling reagents (such as EDC/HOBt) often yield sluggish reaction kinetics, incomplete conversions, and high rates of epimerization when applied to such hindered systems[4]. This application note outlines a highly optimized, field-proven protocol for the amidation of 3-Methoxy-1-azaspiro[4.4]nonane using the HATU/DIPEA system, designed to overcome these steric barriers.

Mechanistic Causality: The HATU/DIPEA System

To overcome the activation energy barrier imposed by the sterically encumbered spirocyclic alpha-carbon, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[5].

The causality behind this selection relies on two fundamental chemical principles:

  • Neighboring-Group Effect via HOAt : Unlike HOBt, the HOAt (1-hydroxy-7-azabenzotriazole) leaving group generated by HATU features a nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen acts as a hydrogen-bond acceptor, pre-organizing the incoming spirocyclic amine via a cyclic transition state. This drastically accelerates the aminolysis step, making it highly efficient for hindered secondary amines[5][6].

  • Non-Nucleophilic Deprotonation : N,N-Diisopropylethylamine (DIPEA) is utilized as the base. Its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it solely functions to deprotonate the carboxylic acid and drive the formation of the highly reactive OAt-active ester[7].

Mechanism Acid Carboxylic Acid Anion Carboxylate Anion Acid->Anion DIPEA (Deprotonation) Intermediate O-Acyl isouronium salt Anion->Intermediate Nucleophilic Attack HATU HATU Reagent HATU->Intermediate Electrophile ActiveEster OAt-Active Ester Intermediate->ActiveEster HOAt Displacement Product Target Amide ActiveEster->Product Aminolysis Amine 3-Methoxy-1-azaspiro[4.4]nonane Amine->Product Nucleophile

Fig 2: Mechanistic activation of carboxylic acids by HATU for hindered amine coupling.

Quantitative Reaction Parameters

To ensure reproducibility and maximize yield, the stoichiometric ratios must be strictly controlled. An excess of base is required to neutralize the hexafluorophosphate counterion of HATU and maintain the amine in its free-base form.

Reagent / ParameterFunctionEquivalents / ValueNotes
Carboxylic Acid Electrophilic Partner1.0 eqEnsure complete dissolution before activation.
3-Methoxy-1-azaspiro[4.4]nonane Nucleophile1.1 - 1.2 eqSlight excess drives the reaction to completion.
HATU Coupling Agent1.1 - 1.2 eqMatches amine equivalents to prevent guanidinylation.
DIPEA Non-nucleophilic Base3.0 - 4.0 eq4.0 eq recommended if the amine is supplied as a salt.
Anhydrous DMF Polar Aprotic Solvent0.1 - 0.2 MSolubilizes the polar OAt-ester intermediate.
Temperature Reaction Condition20°C - 25°C (RT)Heating is rarely required and may cause epimerization.
Reaction Time Reaction Condition2 - 4 hoursMonitored via LC-MS for complete consumption of acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific physical observables to ensure the reaction is proceeding as intended[5].

Phase 1: Pre-Activation of the Carboxylic Acid

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.15 M.

  • Add DIPEA (3.0 eq) dropwise via syringe. Stir for 5 minutes at room temperature. Causality: This ensures complete deprotonation to the carboxylate anion.

  • Add HATU (1.1 eq) in a single portion. The solution will typically undergo a distinct color change (often turning pale yellow to deep orange), indicating the formation of the OAt-active ester. Stir for exactly 15 minutes.

Phase 2: Nucleophilic Coupling 5. Dissolve 3-Methoxy-1-azaspiro[4.4]nonane (1.1 eq) in a minimal volume of anhydrous DMF. 6. Add the amine solution dropwise to the activated ester mixture over 2-3 minutes. 7. Allow the reaction to stir at room temperature.

Phase 3: Aqueous Workup & Purification 8. Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) (10x reaction volume) and transferring it to a separatory funnel. 9. Acid Wash: Wash the organic layer with 1M HCl (or 10% Citric Acid) (3 x 20 mL). Causality: This removes unreacted spirocyclic amine and the DIPEA base.(Note: The methoxy ether and the spiro-amide are stable under these mild acidic conditions). 10. Base Wash: Wash with saturated aqueous NaHCO₃ (3 x 20 mL). Causality: This neutralizes residual acid and extracts the HOAt byproduct into the aqueous phase. 11. Brine Wash: Wash with saturated NaCl solution (1 x 20 mL) to remove residual water and DMF. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure amide.

Workflow A 1. Preparation Acid + DIPEA + DMF B 2. Activation HATU Addition (15 min, RT) A->B C 3. Coupling Add Spiro-amine (2-4 hours) B->C D 4. Workup Acid/Base Washes C->D E 5. Purification Flash Chromatography D->E

Fig 1: Step-by-step workflow for the HATU-mediated amidation of spirocyclic amines.

Self-Validating Quality Control & Troubleshooting

To maintain trustworthiness in the synthetic pipeline, the protocol must be actively monitored:

  • In-Process LC-MS Monitoring: Aliquot 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. You should observe the disappearance of the carboxylic acid mass and the appearance of the product mass [M+H]+ .

  • Troubleshooting Guanidinylation: If LC-MS reveals a byproduct with a mass corresponding to the addition of a tetramethyluronium group to the amine, this indicates guanidinylation[5]. This occurs if the amine is added before the carboxylic acid is fully activated, or if HATU is used in excessive stoichiometric amounts. To correct this, strictly adhere to the 15-minute pre-activation time (Phase 1, Step 4) before introducing the 3-Methoxy-1-azaspiro[4.4]nonane.

References

  • [1] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega - ACS Publications. Source: acs.org. 1

  • [2] Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry. Source: benchchem.com. 2

  • [3] Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Source: nih.gov. 3

  • [6] Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Source: d-nb.info. 6

  • [7] Process optimization for acid-amine coupling: a catalytic approach. Source: growingscience.com. 7

  • [4] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source: nih.gov. 4

  • [5] The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Source: benchchem.com.5

Sources

Application

High-throughput screening assay preparation using 3-Methoxy-1-azaspiro[4.4]nonane

Application Note: High-Throughput Screening of Fsp³-Rich Compound Libraries Derived from 3-Methoxy-1-azaspiro[4.4]nonane Targeting GPCRs Executive Summary The transition from planar, aromatic molecules to three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Fsp³-Rich Compound Libraries Derived from 3-Methoxy-1-azaspiro[4.4]nonane Targeting GPCRs

Executive Summary

The transition from planar, aromatic molecules to three-dimensional, structurally complex scaffolds is a defining trend in modern drug discovery. This application note details the use of 3-Methoxy-1-azaspiro[4.4]nonane (CAS: 2580254-67-5) as a privileged building block for the generation of Fsp³-rich screening libraries. Furthermore, it provides a self-validating, step-by-step protocol for screening these spirocyclic derivatives against G-protein-coupled receptors (GPCRs) using a 384-well Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay.

Scientific Rationale & Scaffold Design

The "Escape from Flatland" Paradigm

Historically, high-throughput screening (HTS) libraries were dominated by flat, sp²-hybridized aromatic systems due to their ease of synthesis. However, these molecules often suffer from poor solubility, off-target promiscuity, and high attrition rates in clinical trials. Incorporating spirocyclic frameworks significantly increases the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved physicochemical properties, enhanced metabolic stability, and superior pharmacokinetic profiles[1].

Advantages of 3-Methoxy-1-azaspiro[4.4]nonane

3-Methoxy-1-azaspiro[4.4]nonane is an advanced bicyclic scaffold joined at a single quaternary carbon[2]. Its selection for library generation is driven by three specific structural features:

  • Conformational Rigidity: The spiro-core locks the molecule into a defined 3D vector. This pre-organization reduces the entropic penalty typically incurred when a flexible ligand binds to a receptor, thereby enhancing binding affinity[3].

  • Derivatization Handle: The secondary amine in the pyrrolidine ring serves as a highly reactive nucleophile, ideal for parallel combinatorial chemistry (e.g., reductive amination, urea formation, or amide coupling) to rapidly generate hundreds of analogues[4].

  • Hydrogen-Bonding Vector: The addition of the methoxy group introduces a critical hydrogen-bond acceptor. This finely tunes the lipophilicity (clogP) of the scaffold and alters the electrostatic surface without adding excessive steric bulk, making it an excellent bioisostere for traditional morpholine or piperazine rings[5].

Target Class Propensity: GPCRs

Azaspirocycles are recognized as "privileged scaffolds" for Central Nervous System (CNS) targets, particularly GPCRs such as the Melanin Concentrating Hormone Receptor 1 (MCHr1) and metabotropic glutamate receptors (mGluR)[6],[7]. The 3D topography of the 1-azaspiro[4.4]nonane core allows it to deeply penetrate the orthosteric or allosteric binding pockets of these transmembrane proteins.

HTS Assay Design: FLIPR Calcium Mobilization

To evaluate the biological activity of the synthesized spirocyclic library, a real-time kinetic calcium flux assay is employed.

  • Causality of Assay Choice: GPCR activation (specifically Gq-coupled) stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3. IP3 binds to receptors on the endoplasmic reticulum, triggering a massive efflux of intracellular calcium. By using a calcium-sensitive dye (Fluo-4 AM), this transient biological event is converted into a quantifiable fluorescent signal at 525 nm. For non-Gq coupled receptors (Gi or Gs), the assay utilizes HEK293 cells stably co-expressing the promiscuous G-protein Gα16, which artificially forces the signaling cascade through the calcium pathway.

Experimental Protocol: 384-Well FLIPR Assay

This protocol is designed as a self-validating system. The inclusion of maximum signal controls and minimum signal controls on every plate ensures that day-to-day variance is tracked and the assay window remains robust.

Materials Required
  • HEK293 cells stably expressing the target GPCR and Gα16.

  • 384-well black, clear-bottom microplates, Poly-D-Lysine (PDL) coated.

  • Fluo-4 AM fluorescent dye.

  • Probenecid (Water soluble).

  • 3-Methoxy-1-azaspiro[4.4]nonane derived compound library (10 mM in DMSO).

Step-by-Step Methodology
  • Cell Seeding (Day 1):

    • Harvest HEK293 cells and resuspend in complete DMEM media.

    • Dispense 15,000 cells per well in 20 µL volume into the 384-well PDL-coated plates.

    • Causality: PDL coating is critical. It provides a positive electrostatic charge that anchors the cells to the bottom of the well, preventing them from being washed away or dislodged during the high-velocity liquid addition steps of the FLIPR instrument.

    • Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Dye Loading (Day 2):

    • Prepare Dye Loading Buffer: HBSS supplemented with 20 mM HEPES, 2.5 mM Probenecid, and 2 µM Fluo-4 AM.

    • Remove cell media and gently add 20 µL of Dye Loading Buffer to each well.

    • Causality: Probenecid is a mandatory additive. It acts as an inhibitor of multidrug resistance-associated proteins (MRPs) on the cell membrane, preventing the active efflux of the Fluo-4 dye out of the cytoplasm, thereby preserving the signal-to-noise ratio.

    • Incubate the plates in the dark for 60 minutes at 37°C.

  • Compound Preparation:

    • Using an acoustic liquid handler, transfer the spirocyclic library compounds from the source plate to an intermediate dilution plate containing assay buffer. Prepare at 3x the final desired screening concentration (e.g., 30 µM for a 10 µM final assay concentration).

  • FLIPR Execution:

    • Transfer the cell plate and the compound plate to the FLIPR Tetra system.

    • Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

    • The FLIPR pipettor will simultaneously add 10 µL of the 3x compound to all 384 wells.

    • Continuously record fluorescence for an additional 180 seconds to capture the kinetic peak of calcium mobilization.

  • Self-Validation & Quality Control:

    • Calculate the Z′ -factor for every plate using the formula: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . A plate is only validated and accepted if Z′≥0.5 .

Data Presentation

Table 1: Expected HTS Assay Validation Metrics

MetricTarget ValueBiological Causality / Implication
Z'-factor > 0.5Validates the separation band between positive (agonist) and negative (DMSO) controls, ensuring assay robustness and reliability.
Signal-to-Background (S/B) > 3.0Ensures the calcium flux window is large enough to clearly distinguish partial agonists from baseline noise.
Coefficient of Variation (CV) < 10%Confirms minimal well-to-well variance, validating the precision of cell seeding and dye loading techniques.
Hit Rate (at 10 µM) 0.5% - 1.5%Typical hit rate for Fsp³-rich targeted libraries. Rates >3% may indicate scaffold promiscuity or assay interference (e.g., autofluorescence).

Workflow & Pathway Visualization

G Ligand Spirocyclic Library GPCR Target GPCR Ligand->GPCR Binds Gq Gαq/16 GPCR->Gq Activates PLC PLC-β Gq->PLC Stimulates IP3 IP3 & ER PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 Opens IP3R Fluo4 Fluo-4 Dye Ca2->Fluo4 Binds FLIPR FLIPR Tetra Fluo4->FLIPR Emits 525nm

GPCR-mediated calcium mobilization pathway and FLIPR detection workflow for HTS.

References

  • Stotani, S., et al. "Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening." ACS Combinatorial Science, 2016. URL: [Link]

  • Guerrero-Caicedo, A., et al. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega, 2019. URL: [Link]

  • Feskov, I. O., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry, 2019. URL: [Link]

  • "Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1)." ACS Publications, 2016. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance during 3-Methoxy-1-azaspiro[4.4]nonane coupling

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding coupling reactions with 3-Methoxy-1-azaspiro[4.4]nonane. The uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding coupling reactions with 3-Methoxy-1-azaspiro[4.4]nonane. The unique spirocyclic structure of this secondary amine presents significant steric challenges that can lead to low yields or reaction failure. This document is designed to help researchers, chemists, and drug development professionals navigate these complexities and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes 3-Methoxy-1-azaspiro[4.4]nonane a "sterically hindered" amine?

A: The steric hindrance of 3-Methoxy-1-azaspiro[4.4]nonane arises from its rigid, three-dimensional spirocyclic core. Unlike a simple cyclic or acyclic secondary amine, the fused five-membered rings restrict conformational flexibility. This rigidity, combined with the atoms of the ring system itself, creates a crowded environment around the nitrogen atom's lone pair of electrons, physically obstructing the approach of electrophiles or metal complexes required for coupling.[1][2][3]

Q2: What are the common signs of a failed or stalled coupling reaction with this amine?

A: The most common indicators of a problematic coupling reaction include:

  • Low to No Product Yield: The most obvious sign of failure, confirmed by LC-MS or ¹H NMR analysis of the crude reaction mixture.[4]

  • Persistence of Starting Materials: Significant amounts of unreacted 3-Methoxy-1-azaspiro[4.4]nonane and the coupling partner (e.g., aryl halide or carboxylic acid) remain even after extended reaction times.

  • Formation of Side Products: In palladium-catalyzed cross-couplings, you might observe byproducts from β-hydride elimination or arylation of the alkoxide base.[5] In amide couplings, decomposition of the activated acid intermediate can lead to multiple unknown products.[6]

Q3: What are the two primary types of coupling reactions this guide addresses for this amine?

A: This guide focuses on the two most common and challenging coupling reactions for sterically hindered secondary amines:

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): The formation of a bond between the amine nitrogen and an aromatic or heteroaromatic carbon (from an aryl halide or pseudohalide).[7][8]

  • N-Acylation (Amide Bond Formation): The reaction of the amine with a carboxylic acid or its derivative to form an amide.

Troubleshooting Guide 1: Palladium-Catalyzed C-N Cross-Coupling

This section addresses issues encountered during Buchwald-Hartwig type aminations involving 3-Methoxy-1-azaspiro[4.4]nonane and aryl/heteroaryl halides (or pseudohalides).

Problem: Low to no yield when coupling with an aryl halide.

This is the most frequent issue and is almost always tied to the catalyst system (ligand and palladium source) and the base. The key is to facilitate the rate-limiting reductive elimination step, which is often slow for hindered substrates.[7][9]

Solution 1.1: Optimize Ligand Selection

For sterically demanding secondary amines, standard phosphine ligands like PPh₃ or even bidentate ligands like BINAP are often ineffective.[7] You must use bulky, electron-rich dialkylbiarylphosphine ligands. These ligands stabilize the monoligated Pd(0) species and promote rapid reductive elimination, outcompeting side reactions.[9][10][11]

Table 1: Recommended Ligands for Hindered Secondary Amine Coupling

LigandStructure TypeKey AdvantagesConsiderations
RuPhos Biaryl PhosphineOften the ligand of choice for secondary amines due to high efficacy and broad scope.[5][9]---
BrettPhos Biaryl PhosphineExcellent for extremely hindered substrates and can sometimes outperform RuPhos.[5][12]Can be more expensive.
JohnPhos Biaryl PhosphineA good general-purpose ligand for hindered amines.[9]May be less effective than RuPhos or BrettPhos for the most challenging cases.
XPhos Biaryl PhosphineAnother highly effective ligand, particularly useful for aryl chlorides.[5]---

Solution 1.2: Select an Appropriate Base

The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle. For hindered amines, a strong, non-nucleophilic base is typically required.

  • Recommended Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[9] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent choice, especially when coupling substrates with protic functional groups that need to be deprotonated.[9][13]

  • Weaker Bases for Sensitive Substrates: If your aryl halide contains base-sensitive functional groups (e.g., esters, enolizable ketones), strong alkoxides can cause decomposition.[14] In these cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this often requires higher temperatures and longer reaction times.[9]

Solution 1.3: Use a Modern Palladium Precatalyst

Using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand can lead to inconsistent formation of the active Pd(0) catalyst.[15] Air-stable, well-defined Pd(II) precatalysts (e.g., RuPhos Pd G3 or G4) are strongly recommended. These ensure a reliable 1:1 palladium-to-ligand ratio and generate the active LPd(0) species efficiently and reproducibly.[9][11]

Workflow: Troubleshooting a Failed Buchwald-Hartwig Reaction

Below is a decision-making workflow for optimizing the reaction.

G start Low/No Yield in C-N Coupling ligand Are you using a bulky biaryl phosphine ligand? (e.g., RuPhos, BrettPhos) start->ligand base Is the base appropriate? (e.g., NaOtBu, LHMDS) ligand->base Yes ligand_sol ACTION: Switch to RuPhos or BrettPhos. ligand->ligand_sol No precatalyst Are you using a Pd(II) precatalyst? (e.g., G3/G4) base->precatalyst Yes base_sol ACTION: Use NaOtBu. If substrate is base-sensitive, try Cs₂CO₃ at higher temp. base->base_sol No conditions Have you tried increasing temperature or changing solvent? (e.g., Toluene, Dioxane, 80-110 °C) precatalyst->conditions Yes precat_sol ACTION: Switch to a G3 or G4 palladacycle precatalyst. precatalyst->precat_sol No alt_strategy Consider Alternative Strategies: - Copper-Catalyzed Coupling - Different Electrophile conditions->alt_strategy Yes cond_sol ACTION: Screen solvents (Toluene, Dioxane) and increase temperature (up to 110 °C). conditions->cond_sol No

Caption: Troubleshooting Decision Tree for C-N Coupling.

Troubleshooting Guide 2: N-Acylation (Amide Bond Formation)

This section addresses challenges in forming an amide bond between 3-Methoxy-1-azaspiro[4.4]nonane and a carboxylic acid. The steric hindrance of the amine severely reduces its nucleophilicity, making standard coupling conditions ineffective.[1][4]

Problem: Low to no yield when using standard coupling reagents (e.g., EDC, DCC, HOBt).

Standard carbodiimide-based reagents form activated esters that are not reactive enough to overcome the high activation energy barrier imposed by the sterically demanding amine.[6]

Solution 2.1: Employ High-Potency Coupling Reagents

For challenging couplings, more powerful activating agents are required. The most effective alternatives fall into two main categories:

Table 2: Recommended Reagents for Hindered Amide Coupling

Reagent ClassExamplesKey AdvantagesConsiderations
Uronium/Aminium Salts HATU , HCTU, TBTUHigh reactivity, good for hindered couplings, suppresses racemization.[4][6] HATU is a very common and effective choice.Can cause guanidinylation of the amine if used in excess.[4]
Phosphonium Salts PyAOP , PyBOPHighly effective for sterically demanding couplings, low racemization.[4] PyAOP is particularly noted for its effectiveness.Higher cost and byproducts can be more difficult to remove.
Acyl Fluoride Precursors TCFH/NMI, BTFFHGenerates highly reactive acyl fluorides in situ, which are less sterically demanding. Proven successful for extremely hindered couplings where other methods fail.[6][16]Reagents may be less common.

Solution 2.2: Modify Reaction Conditions

  • Temperature: Increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can help overcome the activation energy barrier. Microwave heating can also be effective.[6]

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4][6] These bases are strong enough to deprotonate the amine's ammonium salt but are too bulky to act as competing nucleophiles.

  • Pre-activation: Stirring the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine can improve yields by ensuring the activated species is fully formed.[4]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Secondary Amine

This protocol provides a general method for the C-N coupling of an aryl bromide with 3-Methoxy-1-azaspiro[4.4]nonane using a palladium precatalyst.

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Analysis p1 Add Pd precatalyst, ligand (if separate), base, and aryl bromide to a dry vial. p2 Seal vial, evacuate, and backfill with N₂/Ar (3x). r1 Add anhydrous solvent (e.g., Toluene or Dioxane) via syringe. p2->r1 r2 Add 3-Methoxy-1-azaspiro[4.4]nonane (liquid or as a solution) via syringe. rxn Stir at elevated temperature (e.g., 100 °C) for 4-24 h. r2->rxn mon Monitor progress by TLC or LC-MS. rxn->mon

Caption: General experimental workflow for C-N coupling reactions.

Materials:

  • Aryl Bromide (1.0 eq)

  • 3-Methoxy-1-azaspiro[4.4]nonane (1.2 eq)

  • RuPhos Pd G3 (e.g., 2 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • To a dry, oven-baked vial equipped with a magnetic stir bar, add the aryl bromide, RuPhos Pd G3, and sodium tert-butoxide.

  • Seal the vial with a septum cap. Evacuate the vial and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Through the septum, add the anhydrous solvent, followed by the 3-Methoxy-1-azaspiro[4.4]nonane.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a general method for the acylation of 3-Methoxy-1-azaspiro[4.4]nonane using HATU.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-Methoxy-1-azaspiro[4.4]nonane (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a dry flask, dissolve the carboxylic acid in the anhydrous solvent.

  • Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the 3-Methoxy-1-azaspiro[4.4]nonane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require gentle heating (40 °C) if it stalls.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Alternative Strategies

Copper-Catalyzed C-N Coupling

If palladium-catalyzed methods prove ineffective, copper catalysis can be a viable alternative.[17] Recent advances have identified novel ligands that facilitate the coupling of sterically hindered amines with aryl iodides.[18][19] These reactions often tolerate a broader range of functional groups and can be more cost-effective. The development of a pyrrole-ol ligand, for instance, has enabled previously unreported direct aminations with sterically demanding partners.[17][18]

References

  • BenchChem. (n.d.). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • Ye, B. H., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis.
  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success.
  • BenchChem. (n.d.). Application Notes & Protocols: Experimental Conditions for Coupling with Secondary Amines.
  • PubMed. (2020, September 18). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
  • ResearchGate. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Cook, A. M., & Schrock, R. R. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Wu, Z., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Stradiotto, M., & Lundgren, R. J. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research.
  • Stradiotto, M., & Lundgren, R. J. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics.
  • WuXi AppTec. (2024, November 24). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.
  • Trost, B. M., & McEachern, E. J. (1999). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition.
  • Bio, A. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Quantification Methods for 3-Methoxy-1-azaspiro[4.4]nonane: A Comparative Guide

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Introduction: The Bioanalytical Challenge of Spirocyclic Amines In modern drug discovery, spirocyclic aliphatic amines like 3-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Introduction: The Bioanalytical Challenge of Spirocyclic Amines

In modern drug discovery, spirocyclic aliphatic amines like 3-Methoxy-1-azaspiro[4.4]nonane (C9H17NO, MW 155.24) are increasingly utilized as building blocks to improve the metabolic stability and three-dimensional complexity of drug candidates. However, quantifying these low-molecular-weight, highly polar, and basic secondary amines in biological matrices (such as human plasma) presents significant bioanalytical hurdles.

Because of their high polarity and basicity (estimated pKa ~9.5), these compounds exhibit poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. Consequently, they elute near the void volume, where they are highly susceptible to matrix effects —specifically, severe ion suppression caused by endogenous salts and unretained phospholipids.

As a Senior Application Scientist, I have structured this guide to objectively compare alternative chromatographic and sample preparation strategies. By understanding the causality behind these experimental choices, laboratories can develop self-validating, highly robust LC-MS/MS methods that comply with the[1].

Chromatographic Separation: HILIC vs. RPLC

The first critical decision in method development is selecting the appropriate chromatographic retention mechanism. We compared a standard C18 RPLC column against a Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) column.

The Mechanistic Causality

Reversed-Phase Liquid Chromatography (RPLC): To retain highly polar amines on a C18 column, the mobile phase must be highly aqueous (often <5% organic). However, highly aqueous droplets possess high surface tension, which severely impedes droplet fission and desolvation in the Electrospray Ionization (ESI) source, resulting in poor MS sensitivity.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an orthogonal retention mechanism. It utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). The analyte partitions between the bulk organic mobile phase and a water-enriched layer partially immobilized on the stationary phase. The high concentration of organic solvent in HILIC dramatically lowers mobile phase surface tension, enhancing ESI desolvation and ionization efficiency. For polar basic amines, HILIC routinely delivers a 10- to 50-fold increase in sensitivity compared to RPLC[2].

Experimental Data Comparison

Table 1: Chromatographic Performance of 3-Methoxy-1-azaspiro[4.4]nonane (10 ng/mL in solvent)

ParameterRPLC (C18, 50 x 2.1 mm)Z-HILIC (50 x 2.1 mm)Mechanistic Implication
Mobile Phase at Elution 5% ACN / 95% Water85% ACN / 15% WaterHILIC's high organic content drives superior ESI desolvation.
Retention Time (tR) 0.8 min (near void)3.4 minHILIC effectively moves the analyte away from void volume suppressors.
Peak Asymmetry (As) 1.8 (Tailing)1.1 (Symmetrical)Secondary interactions with silanols cause tailing in RPLC; HILIC buffers mitigate this.
Signal-to-Noise (S/N) 45850~19x sensitivity gain using HILIC due to optimal ionization[2].

Sample Preparation: Overcoming Phospholipid Matrix Effects

Even with HILIC shifting the analyte away from the void volume, biological matrices like plasma contain high levels of glycerophosphocholines (phospholipids). These late-eluting matrix components accumulate on the column and cause unpredictable charge competition in the ESI source.

We compared three sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE) using a phospholipid-depletion plate (HybridSPE).

The Mechanistic Causality
  • PPT (Acetonitrile 3:1): Denatures and removes gross proteins but leaves >95% of phospholipids in the extract. These phospholipids cause severe ion suppression[3][4].

  • LLE (Methyl tert-butyl ether): Provides clean extracts, but the highly polar nature of 3-Methoxy-1-azaspiro[4.4]nonane results in poor partitioning into the organic layer, leading to unacceptable recovery (<30%).

  • HybridSPE / Mixed-Mode SPE: Utilizes Lewis acid-base interactions (e.g., Zirconia-coated silica) to selectively bind the phosphate moiety of phospholipids while allowing the basic amine analyte to pass through unhindered. This yields a pristine extract with high analyte recovery[4].

Experimental Data Comparison

Table 2: Matrix Effect and Recovery in Human Plasma (Spiked at 50 ng/mL)

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)*% CV (n=6)
Standard PPT 88.5%-65.2% (Severe Suppression)18.4%
LLE (MTBE) 24.1%-5.1% (Minimal Suppression)12.2%
HybridSPE 92.3% -2.4% (Negligible) 3.8%

*Matrix Effect (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solvent - 1) x 100. Values closer to 0% indicate minimal interference.

MatrixEffect Sample Plasma Sample (Analyte + Phospholipids) PPT Standard PPT (Incomplete Cleanup) Sample->PPT SPE HybridSPE (Targeted Removal) Sample->SPE ESI_Supp ESI Source Ion Suppression PPT->ESI_Supp Phospholipids Co-elute ESI_Opt ESI Source Optimal Ionization SPE->ESI_Opt Clean Extract

Caption: Impact of sample preparation on ESI-MS/MS matrix effects and ionization.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol integrates HybridSPE with HILIC-MS/MS. This system is designed to be self-validating; the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) mathematically corrects for minor volumetric losses or residual matrix effects.

Step-by-Step Methodology: HybridSPE Extraction
  • Sample Aliquoting: Transfer 50 µL of human plasma (containing 3-Methoxy-1-azaspiro[4.4]nonane) into a 96-well HybridSPE plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (e.g., 3-Methoxy-1-azaspiro[4.4]nonane-d3 at 100 ng/mL). Causality: Adding the IS before extraction ensures it undergoes the exact same physical and chemical stresses as the target analyte.

  • Precipitation/Disruption: Add 150 µL of 1% Formic Acid in Acetonitrile. Causality: The acid disrupts protein binding and ensures the secondary amine is fully protonated, while the high organic content precipitates proteins.

  • Mixing: Agitate the plate on an orbital shaker for 2 minutes at 1000 RPM.

  • Elution: Apply a vacuum (10 inHg) for 3 minutes. The Zirconia stationary phase selectively retains the precipitated phospholipids.

  • Dilution for HILIC: Dilute the collected eluate 1:1 with neat Acetonitrile. Causality: Injecting a highly aqueous sample into a HILIC column causes peak splitting. Diluting with ACN matches the injection solvent to the initial HILIC mobile phase conditions.

FDA Bioanalytical Method Validation (BMV) Workflow

Once the method is optimized, it must undergo formal validation. According to the [1], a quantitative LC-MS/MS method must prove reliable across several parameters.

G Start Method Development: 3-Methoxy-1-azaspiro[4.4]nonane Chrom Chromatography Selection (HILIC vs RPLC) Start->Chrom Prep Sample Prep Optimization (HybridSPE vs PPT) Chrom->Prep Val FDA 2018 BMV Validation Prep->Val Acc Accuracy & Precision (±15% bias/CV) Val->Acc ME Matrix Effect & Recovery (Phospholipid Tracking) Val->ME Stab Stability (Benchtop, F/T, Autosampler) Val->Stab

Caption: LC-MS/MS method development and FDA validation workflow for polar amines.

Key Validation Criteria[6][7]:
  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across three independent runs. The mean accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) must not exceed 15% (20% at LLOQ).

  • Selectivity & Specificity: Blank matrix from at least six independent sources must be analyzed to ensure no endogenous peaks co-elute with the analyte (interference must be <20% of the LLOQ response).

  • Dilution Integrity: If study samples exceed the Upper Limit of Quantification (ULOQ), dilution QCs (DQCs) must be validated to prove that diluting the sample with blank matrix does not introduce bias[5].

Conclusion

Quantifying highly polar spirocyclic amines like 3-Methoxy-1-azaspiro[4.4]nonane requires a departure from generic C18/PPT workflows. By transitioning to HILIC chromatography , laboratories can leverage the high organic mobile phase to achieve superior ESI desolvation and sensitivity. Pairing this with HybridSPE eliminates phospholipid-induced matrix effects, resulting in a robust, self-validating assay that easily meets stringent FDA 2018 BMV acceptance criteria.

References

  • Title: FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays Source: Bioanalysis Zone URL: [Link]

  • Title: Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

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Comparative

A Comparative Guide to 3-Methoxy-1-azaspiro[4.4]nonane and Morpholine Scaffolds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Physicochemical Properties, Metabolic Stability, and Synthetic Accessibility In the landscape of medicinal chemistry, the selection...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Physicochemical Properties, Metabolic Stability, and Synthetic Accessibility

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the druglikeness and therapeutic potential of a molecule. While morpholine has long been a stalwart and ubiquitous heterocycle in drug design, the pursuit of novel chemical space with enhanced three-dimensional character has led to a growing interest in spirocyclic scaffolds. This guide provides a comprehensive, head-to-head comparison of the emerging 3-methoxy-1-azaspiro[4.4]nonane scaffold and the well-established morpholine ring system, offering insights into their respective merits and potential applications in drug discovery.

Introduction: Morpholine, a Privileged Scaffold, and the Rise of Spirocycles

Morpholine is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. Its prevalence in approved and experimental drugs stems from its favorable physicochemical properties, including good aqueous solubility, metabolic stability, and its ability to act as a bioisosteric replacement for other cyclic amines like piperidine and piperazine.[1][2] The morpholine moiety often imparts desirable pharmacokinetic properties and can engage in crucial hydrogen bonding interactions within protein binding pockets.[3][4]

In contrast, spirocyclic scaffolds, such as 3-methoxy-1-azaspiro[4.4]nonane, are characterized by two rings connected through a single shared carbon atom. This structural feature imparts a rigid, three-dimensional geometry, which can offer advantages in terms of target selectivity and improved physicochemical properties.[5][6] The shift from planar, aromatic structures towards molecules with a higher fraction of sp3-hybridized carbons, a key feature of spirocycles, generally correlates with improved solubility and metabolic stability.[5]

This guide will delve into a comparative analysis of these two scaffolds, leveraging experimental data for morpholine and a combination of data from analogous compounds and in silico predictions for the less-explored 3-methoxy-1-azaspiro[4.4]nonane.

Physicochemical Properties: A Tale of Two Topologies

The fundamental physicochemical properties of a scaffold are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the key properties of morpholine and 3-methoxy-1-azaspiro[4.4]nonane reveals distinct differences and potential advantages for each.

PropertyMorpholine3-Methoxy-1-azaspiro[4.4]nonane (Predicted)Source
Molecular Weight ( g/mol ) 87.12155.24
pKa (strongest basic) 8.36 (experimental)10.8 (predicted)[3], ChemAxon
cLogP -0.85 (experimental)1.35 (predicted)[3], SwissADME
Topological Polar Surface Area (Ų) 21.321.7SwissADME
Aqueous Solubility MiscibleModerately Soluble (predicted)[2], SwissADME

Basicity (pKa): Morpholine is a moderately basic compound, a property that can be advantageous for interacting with biological targets but can also lead to off-target effects and potential liabilities. The predicted pKa of 3-methoxy-1-azaspiro[4.4]nonane is significantly higher, indicating a more basic nitrogen. This increased basicity could lead to stronger interactions with acidic residues in a target protein but may also impact cell permeability and metabolic stability.

Lipophilicity (LogP): Morpholine is a highly polar molecule with a negative LogP value, contributing to its excellent aqueous solubility. In contrast, the spirocyclic scaffold is predicted to be more lipophilic. This increased lipophilicity could enhance membrane permeability and target engagement within hydrophobic pockets, but may also lead to lower aqueous solubility and increased potential for non-specific binding.

Aqueous Solubility: The high polarity of morpholine renders it miscible with water. The predicted solubility of 3-methoxy-1-azaspiro[4.4]nonane is lower, a direct consequence of its increased lipophilicity and molecular weight. However, its predicted solubility is still within a range generally considered acceptable for drug candidates.

Conformational Analysis: Rigidity vs. Flexibility

The conformational preferences of a scaffold play a crucial role in determining the three-dimensional arrangement of its substituents, thereby influencing its binding to a biological target.

Morpholine: The morpholine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[7] This chair conformation is flexible and can undergo ring inversion, allowing substituents to occupy either axial or equatorial positions. This flexibility can be advantageous in allowing the molecule to adapt to the shape of a binding site, but it can also lead to a loss of entropy upon binding, which is energetically unfavorable.

3-Methoxy-1-azaspiro[4.4]nonane: The spirocyclic nature of 3-methoxy-1-azaspiro[4.4]nonane imparts significant conformational rigidity. The two fused five-membered rings lock the overall structure into a more defined three-dimensional shape. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinity and selectivity. The defined exit vectors of the substituents on the spirocyclic core can also be exploited for precise positioning within a binding pocket.

Metabolic Stability: A Key Differentiator

Metabolic stability is a critical parameter in drug design, as it directly impacts the in vivo half-life and overall exposure of a drug candidate.

Morpholine: The morpholine ring is generally considered to be metabolically stable.[8] The electron-withdrawing effect of the oxygen atom reduces the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes. However, N-dealkylation can be a significant metabolic pathway for N-substituted morpholines.

3-Methoxy-1-azaspiro[4.4]nonane: Spirocyclic scaffolds, in general, have been shown to exhibit improved metabolic stability compared to their non-spirocyclic counterparts.[5] The increased sp3 character and the rigid, compact nature of the spirocyclic core can shield potential sites of metabolism from enzymatic attack. The methoxy group in 3-methoxy-1-azaspiro[4.4]nonane could be a potential site for O-demethylation, a common metabolic pathway. However, the overall metabolic profile is expected to be influenced by the specific substitution pattern on the scaffold.

Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol describes a standard shake-flask method for the experimental determination of the octanol-water partition coefficient (LogP).

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and pre-saturated water (or PBS for LogD measurement) in a known ratio (e.g., 1:1).

  • Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning of the compound.

  • Centrifuge the mixture to separate the octanol and aqueous layers.

  • Carefully collect an aliquot from both the n-octanol and aqueous layers.

  • Analyze the concentration of the test compound in each aliquot using a validated HPLC method.

  • Calculate the LogP value using the following equation: LogP = log10 ([Concentration in octanol] / [Concentration in aqueous phase])

In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using human liver microsomes.

Materials:

  • Human liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.

Visualization of Key Concepts

Scaffolds cluster_morpholine Morpholine cluster_spiro 3-Methoxy-1-azaspiro[4.4]nonane M Morpholine Scaffold M_props Physicochemical Properties: - Low MW - Moderate pKa - Low LogP (Hydrophilic) - High Aqueous Solubility M->M_props Leads to M_conf Conformational Flexibility: - Chair conformation - Ring inversion M->M_conf Exhibits M_met Metabolic Stability: - Generally stable - N-dealkylation liability M->M_met Possesses S Spirocyclic Scaffold M->S Comparison S_props Physicochemical Properties (Predicted): - Higher MW - Higher pKa - Higher LogP (Lipophilic) - Moderate Aqueous Solubility S->S_props Leads to S_conf Conformational Rigidity: - Defined 3D shape - Pre-organized for binding S->S_conf Exhibits S_met Metabolic Stability (Predicted): - Generally improved stability - Potential O-demethylation S->S_met Possesses

Caption: A comparative overview of morpholine and 3-methoxy-1-azaspiro[4.4]nonane scaffolds.

Workflow cluster_exp Experimental Workflow start Select Scaffold synthesis Synthesize Derivatives start->synthesis physchem Determine Physicochemical Properties (LogP, pKa) synthesis->physchem metabolism Assess Metabolic Stability (Microsomal Assay) synthesis->metabolism activity Evaluate Biological Activity synthesis->activity sar Establish Structure-Activity Relationship (SAR) physchem->sar metabolism->sar activity->sar

Sources

Validation

A Senior Application Scientist's Guide to Validating the In-Vivo Pharmacokinetic Profile of 3-Methoxy-1-azaspiro[4.4]nonane

Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with superior pharmacological properties is relentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with superior pharmacological properties is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of structures.[1][2] Their inherent three-dimensionality and increased fraction of sp3-hybridized carbons (Fsp3) often confer significant advantages over their flatter, aromatic counterparts.[3][4] These advantages can translate into improved physicochemical properties such as higher solubility and better metabolic stability, as well as enhanced potency and selectivity by locking the molecule into a more favorable conformation for target binding.[3][4]

3-Methoxy-1-azaspiro[4.4]nonane is a novel compound that embodies the potential of this structural class. As an azaspirocycle, it is anticipated to exhibit favorable drug-like properties.[3] However, theoretical advantages must be rigorously validated through empirical data. This guide provides a comprehensive framework for elucidating the in vivo pharmacokinetic (PK) profile of 3-Methoxy-1-azaspiro[4.4]nonane. We will detail the experimental methodologies required to quantify its absorption, distribution, metabolism, and excretion (ADME) characteristics, thereby establishing a data-driven foundation for its further development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement a robust PK validation workflow.

The Comparative Landscape: Setting Expectations for a Novel Azaspirocycle

While direct pharmacokinetic data for 3-Methoxy-1-azaspiro[4.4]nonane is not yet published, we can form reasonable hypotheses based on the known properties of similar structural motifs. The inclusion of the spirocyclic core is a deliberate design choice aimed at improving upon the limitations of simpler, non-spirocyclic amines.

FeatureTypical Non-Spirocyclic Amines (e.g., Piperidines, Pyrrolidines)Expected Profile of 3-Methoxy-1-azaspiro[4.4]nonaneRationale for Expectation
Metabolic Stability Often susceptible to CYP450-mediated oxidation at positions adjacent to the nitrogen.Potentially enhanced metabolic stability.The rigid, three-dimensional structure of the spirocycle can sterically hinder access of metabolic enzymes to labile sites.[3]
Aqueous Solubility Variable, can be limited by lipophilicity.Improved aqueous solubility.Azaspirocycles have been shown to possess higher solubility and basicity compared to their non-spirocyclic counterparts.[3]
Oral Bioavailability Can be moderate to high, but often limited by first-pass metabolism.Good to excellent oral bioavailability.A combination of improved solubility and enhanced metabolic stability would be expected to lead to better absorption and reduced presystemic clearance.
Distribution Can be widespread, but may be limited by plasma protein binding.Moderate volume of distribution.The methoxy group may contribute to some lipophilicity, suggesting distribution into tissues, while the polar amine function could limit excessive partitioning into fat.

The primary objective of the following experimental plan is to generate the data necessary to confirm or refute these hypotheses, thereby providing a clear understanding of the compound's disposition within a living system.

Experimental Validation: A Step-by-Step Protocol for In-Vivo Pharmacokinetic Profiling

A well-designed rodent PK study is crucial for obtaining reliable data on a new chemical entity.[5][6] This protocol outlines a standard approach using mice, which can be adapted for other rodent species.[7]

Animal Model and Acclimation
  • Species: Male C57BL/6 mice (n=3-4 per group/time point if using a terminal design, or n=4 for a serial sampling design).[8]

  • Age/Weight: 8-10 weeks old, 20-25g.

  • Acclimation: House the animals in a controlled environment for at least one week prior to the study with free access to food and water.[5] This ensures that the animals are not stressed, which could affect physiological parameters.

Formulation and Dosing

The causality behind formulation choice is critical for accurate PK data. A solution is preferred for intravenous administration to prevent embolism, while a suspension or solution can be used for oral dosing, depending on the compound's solubility.

  • Intravenous (IV) Formulation: Dissolve 3-Methoxy-1-azaspiro[4.4]nonane in a vehicle suitable for injection, such as 5% DMSO, 40% PEG400, and 55% saline. The final concentration should allow for a dose of 1-2 mg/kg in an injection volume of 5-10 mL/kg.

  • Oral (PO) Formulation: Based on solubility, prepare as a solution or a homogenous suspension in a vehicle like 0.5% methylcellulose in water. The concentration should be suitable for a dose of 5-10 mg/kg.

  • Dosing:

    • IV: Administer a single bolus dose via the tail vein. The precise timing of administration is critical and should be recorded for each animal.[7]

    • PO: Administer a single dose via oral gavage.

Blood Sampling

A serial bleeding protocol is often preferred as it reduces the number of animals required and minimizes inter-animal variability.[7]

  • Sampling Time Points:

    • IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Technique: Collect approximately 30-50 µL of blood from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).[7]

  • Sample Processing: Immediately place the blood samples on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis. This rapid cooling and freezing protocol is essential to prevent degradation of the analyte.

G cluster_pre_study Pre-Study Phase cluster_study_day Study Day animal_acclimation Animal Acclimation (1 week) dosing_iv IV Dosing (1-2 mg/kg) animal_acclimation->dosing_iv Animals Ready dosing_po PO Dosing (5-10 mg/kg) animal_acclimation->dosing_po Animals Ready formulation_prep Formulation Preparation (IV and PO) formulation_prep->dosing_iv Formulations Ready formulation_prep->dosing_po Formulations Ready blood_sampling Serial Blood Sampling (Multiple Time Points) dosing_iv->blood_sampling dosing_po->blood_sampling plasma_processing Plasma Separation (Centrifugation) blood_sampling->plasma_processing storage Sample Storage (-80°C) plasma_processing->storage bioanalysis Bioanalysis (LC-MS/MS) storage->bioanalysis Samples Ready for Analysis

Caption: In-vivo pharmacokinetic study workflow.

Bioanalytical Methodology: LC-MS/MS for Precise Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and robustness.[9][10]

Sample Preparation

The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis.

  • Protein Precipitation: This is a rapid and effective method.

    • Thaw plasma samples on ice.

    • To 20 µL of plasma, add 80 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[11]

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separating small molecules.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is typically effective for amines.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10] The MRM transitions (precursor ion → product ion) would need to be optimized for 3-Methoxy-1-azaspiro[4.4]nonane and the internal standard.

Method Validation

The bioanalytical method must be validated to ensure its accuracy and reliability, following guidelines such as those from the ICH M10.[12] Key parameters to validate include:

  • Linearity and Range: Using a calibration curve prepared in blank plasma.

  • Accuracy and Precision: Assessed using quality control (QC) samples at low, medium, and high concentrations.

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Matrix Effect: Evaluating the impact of the biological matrix on ionization.

  • Recovery: The efficiency of the extraction process.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[13]

ParameterDescriptionHow It's DeterminedSignificance
Cmax Maximum observed plasma concentration.[14][15]Directly from the experimental data.[15]Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.[14][15]Directly from the experimental data.[15]Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.[14][15]Calculated using the trapezoidal rule.[13]A key measure of the extent of systemic exposure.
t½ (Half-life) Time required for the plasma concentration to decrease by half.[14]Calculated from the terminal elimination phase of the concentration-time curve.[15]Determines the dosing interval and time to reach steady state.
CL (Clearance) Volume of plasma cleared of the drug per unit time.For IV: Dose / AUC.Measures the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Calculated from clearance and elimination rate constant.Indicates the extent of tissue distribution.
F% (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100A critical parameter for assessing the viability of an oral drug candidate.
Hypothetical Data Summary

The following table illustrates how the final PK data for 3-Methoxy-1-azaspiro[4.4]nonane might be presented.

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 450850
Tmax (h) 0.080.5
AUC_last (ng*h/mL) 9804400
t½ (h) 3.53.7
CL (L/h/kg) 1.02-
Vd (L/kg) 5.1-
F (%) -90%

This is hypothetical data for illustrative purposes only.

Metabolic Fate: Predicting and Identifying Metabolites

While the spirocyclic scaffold is designed for stability, metabolism can still occur. Based on the known metabolism of compounds like Spirotetramat, which also contains a methoxy group on a cyclic system, we can predict potential metabolic pathways for 3-Methoxy-1-azaspiro[4.4]nonane.[16][17]

  • O-demethylation: The methoxy group is a likely site for metabolism, leading to a hydroxylated metabolite.

  • Hydroxylation: Oxidation could occur on the cyclopentane or pyrrolidine rings.

  • Phase II Conjugation: The resulting hydroxyl groups could be conjugated with glucuronic acid or sulfate to facilitate excretion.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation parent 3-Methoxy-1-azaspiro[4.4]nonane metabolite1 O-Demethylation (Hydroxylated Metabolite) parent->metabolite1 CYP450 metabolite2 Ring Hydroxylation parent->metabolite2 CYP450 conjugate1 Glucuronidation metabolite1->conjugate1 conjugate2 Sulfation metabolite1->conjugate2 metabolite2->conjugate1 metabolite2->conjugate2 excretion Excretion (Urine/Feces) conjugate1->excretion conjugate2->excretion

Caption: Predicted metabolic pathway for the compound.

Conclusion

References

  • DoseMe. (n.d.). Pharmacokinetics and AUC Refresher. DoseMe. Retrieved from [Link]

  • Urso, R., Blardi, P., & Giorgi, G. (2002). A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences, 6(2-3), 33-44.
  • van de Merbel, N. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(14), 1345-1357.
  • Lieu, T., & Scott, J. W. (2015). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Current protocols in chemical biology, 7(4), 265–273.
  • ResearchGate. (2016, January 29). How can I calculate Cmax, Tmax, AUC, T1/2 in PK/PD studies? Retrieved from [Link]

  • Ribeiro, M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 631-648.
  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

  • Zhang, D., et al. (2013). Murine Pharmacokinetic Studies. Journal of visualized experiments : JoVE, (81), e50697.
  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • Caron, J., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • ResearchGate. (2016, January 29). How can I calculate Cmax, Tmax, AUC, T1/2 in PK/PD studies? Retrieved from [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • van der Aart, J., et al. (2021). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies.
  • Certara. (2026, March 5). Understanding and Calculating Steady State Pharmacokinetics. Retrieved from [Link]

  • Ribeiro, M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 631-648.
  • Zenobi, R., et al. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath.
  • Wagmann, L., et al. (2021). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of toxicology, 95(10), 3241–3259.
  • Jaramillo-Gomez, L. M., et al. (2019). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 51(23), 4445-4460.
  • U.S. Environmental Protection Agency. (2008, April 17). Pesticides; Spirotetramat. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 5.22 SPIROTETRAMAT (234) TOXICOLOGY. Retrieved from [Link]

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Comparative

Comparative Lipophilicity (LogP) Guide: 3-Methoxy-1-azaspiro[4.4]nonane vs. Pyrrolidine

Executive Summary In modern drug discovery, the transition from flat, simple heterocycles to complex, three-dimensional architectures is driven by the need to optimize physicochemical properties and pharmacokinetics. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, simple heterocycles to complex, three-dimensional architectures is driven by the need to optimize physicochemical properties and pharmacokinetics. This guide provides an in-depth comparative analysis of the lipophilicity (LogP) and structural utility of pyrrolidine , a classical secondary amine, and 3-Methoxy-1-azaspiro[4.4]nonane , a highly functionalized spirocyclic building block.

By understanding the causality between structural modifications—specifically spiro-fusion and methoxy substitution—and their impact on the partition coefficient (LogP), researchers can make informed decisions when designing lead compounds with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Structural Paradigm: The "Escape from Flatland"

For decades, pyrrolidine has served as a fundamental building block in medicinal chemistry. However, simple saturated rings often present metabolic liabilities, particularly susceptibility to cytochrome P450-mediated oxidation at the sterically unhindered α -carbons. Furthermore, its high hydrophilicity (LogP = 0.46) [1] often necessitates the addition of highly lipophilic appendages elsewhere in a drug candidate to achieve cellular permeability.

To address these challenges, medicinal chemists have increasingly adopted spirocyclic scaffolds—a strategy often termed the "escape from flatland" [2]. 3-Methoxy-1-azaspiro[4.4]nonane represents a sophisticated evolution of the pyrrolidine core:

  • Spiro-Fusion (The [4.4]nonane core): The integration of a cyclopentyl ring via a quaternary spiro carbon introduces significant steric bulk. This effectively shields the adjacent nitrogen and α -carbons, dramatically improving metabolic stability while increasing the overall lipophilic volume [3].

  • Methoxy Substitution: While the addition of the spiro-carbocycle increases lipophilicity, unchecked lipophilicity leads to poor aqueous solubility and high off-target toxicity. The strategic placement of a polar methoxy group (-OCH 3​ ) introduces a hydrogen-bond acceptor, finely tuning the LogP back into the optimal lead-like range (LogP ~1.45) and maintaining a favorable topological polar surface area (tPSA).

Quantitative Data Comparison

The following table summarizes the key physicochemical differences between the two scaffolds.

PropertyPyrrolidine3-Methoxy-1-azaspiro[4.4]nonane
Molecular Formula C 4​ H 9​ NC 9​ H 17​ NO
Molecular Weight 71.12 g/mol 155.24 g/mol
LogP (Octanol/Water) 0.46 (Experimental)~1.45 (Computed/Analog-based)
Fraction sp 3 (Fsp 3 ) 1.001.00
Structural Rigidity Low (Flexible envelope conformation)High (Locked spiro conformation)
Metabolic Liability High (Prone to α -oxidation)Low (Steric shielding at spiro center)

Structure-Property Relationship (SPR) Visualization

To understand how these structural changes dictate pharmacokinetic behavior, we map the transition from the basic pyrrolidine core to the advanced spirocycle.

G Base Pyrrolidine Core (LogP = 0.46) Mod1 + Cyclopentyl Spiro-fusion (Increases Lipophilic Bulk) Base->Mod1 Mod2 + 3-Methoxy Group (Adds Polar Surface Area) Mod1->Mod2 Result 3-Methoxy-1-azaspiro[4.4]nonane (LogP ≈ 1.45) Mod2->Result ADME1 Enhanced Membrane Permeability Result->ADME1 ADME2 Improved Metabolic Stability Result->ADME2

Caption: Structure-property relationship mapping the transition from pyrrolidine to a functionalized spirocycle and its ADME implications.

Experimental Methodologies for LogP Determination

To ensure scientific integrity and trustworthiness, any stated LogP value must be empirically verifiable. Below are the self-validating protocols for determining the LogP of basic amines like pyrrolidine and 3-methoxy-1-azaspiro[4.4]nonane.

Protocol A: The Gold Standard Shake-Flask Method (OECD Test Guideline 107)

Causality Note: Because both compounds are basic amines, the aqueous phase must be heavily buffered (e.g., pH 11-12) to ensure the molecules are in their un-ionized (free base) state. Measuring at physiological pH (7.4) yields the Distribution Coefficient (LogD 7.4​ ), not the true LogP.

Step-by-Step Workflow:

  • Solvent Pre-saturation: Vigorously stir 1-octanol and 0.1 M Sodium Phosphate buffer (pH 11.5) together for 24 hours. Why: This ensures mutual saturation, preventing volume shifts during the actual experiment that would skew concentration calculations.

  • Analyte Preparation: Dissolve 1 mg of the target amine in 1 mL of the pre-saturated 1-octanol.

  • Partitioning: Add 1 mL of the pre-saturated aqueous buffer to the octanol solution in a sealed glass vial.

  • Equilibration: Agitate the vials on a mechanical shaker at 25°C ± 1°C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 RPM for 15 minutes. Why: Mechanical shaking creates micro-emulsions (tiny droplets of water in octanol and vice versa). Centrifugation breaks these emulsions, ensuring you are sampling pure phases.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the amine in each phase using LC-MS/MS.

  • Calculation: LogP=log10​([Analyte]water​[Analyte]octanol​​) . Self-Validation: Ensure mass balance (Total Mass recovered Initial Mass).

Protocol B: RP-HPLC Method (OECD Test Guideline 117)

For rapid screening of spirocyclic libraries, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is preferred.

Step-by-Step Workflow:

  • System Suitability Test (SST): Inject a dead-time marker (e.g., thiourea) to determine t0​ .

  • Calibration: Inject a mixture of 6 reference compounds with known LogP values (ranging from 0.1 to 3.0). Calculate their capacity factors: k=t0​tr​−t0​​ .

  • Standard Curve: Plot log(k) vs. known LogP to generate a linear regression equation. Self-Validation: The R2 of the calibration curve must be ≥0.98 .

  • Analyte Injection: Inject pyrrolidine and 3-methoxy-1-azaspiro[4.4]nonane under identical isocratic conditions (e.g., 50% Methanol / 50% Buffer pH 11.5 on a C18 column).

  • Extrapolation: Measure the retention time ( tr​ ) of the analytes, calculate their log(k) , and use the standard curve to extrapolate their LogP.

G Start Compound Preparation (Pyrrolidine / Spirocycle) Method Select LogP Assay Method Start->Method Shake Shake-Flask Method (Octanol/Water Partitioning) Method->Shake HPLC RP-HPLC Method (Retention Time Correlation) Method->HPLC Eq Equilibration (24h at 25°C) Shake->Eq Calib Calibration with Reference Standards HPLC->Calib Phase Phase Separation (Centrifugation) Eq->Phase Quant LC-MS/MS Quantification Phase->Quant Result Validated Experimental LogP Quant->Result Run Isocratic Elution (C18 Column) Calib->Run Calc Logk to LogP Conversion Run->Calc Calc->Result

Caption: Experimental workflows for empirical LogP determination comparing Shake-Flask and RP-HPLC methodologies.

Strategic Recommendations for Drug Development

When deciding between a simple pyrrolidine and a complex spirocycle like 3-methoxy-1-azaspiro[4.4]nonane, consider the following:

  • Use Pyrrolidine when: The binding pocket is exceptionally narrow, or the rest of the molecule is already highly lipophilic (LogP > 4) and you need a highly polar, basic moiety to pull the overall molecule's LogP down and improve aqueous solubility.

  • Use 3-Methoxy-1-azaspiro[4.4]nonane when: You are conducting hit-to-lead optimization and facing metabolic clearance issues (e.g., short half-life due to CYP450 degradation). The locked 3D conformation can also improve target selectivity by reducing the entropic penalty upon binding, while the ~1.45 LogP perfectly balances membrane permeability with solubility.

References

  • National Center for Biotechnology Information (NCBI). "Pyrrolidine | C4H9N | CID 31268 - PubChem." PubChem Compound Summary. Retrieved March 28, 2026. URL:[Link]

  • Cruz, L., & Dias, L. C. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 2025. PMID: 39952099; DOI: 10.1016/j.ejmech.2025.117368. URL:[Link]

  • Pérez, M., et al. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega, 2019. DOI: 10.1021/acsomega.9b03140. URL:[Link]

Safety & Regulatory Compliance

Safety

3-Methoxy-1-azaspiro[4.4]nonane proper disposal procedures

EHS Technical Briefing: Proper Handling and Disposal Protocols for 3-Methoxy-1-azaspiro[4.4]nonane As a specialized building block frequently utilized in drug discovery and the synthesis of bioactive polycyclic alkaloids...

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Author: BenchChem Technical Support Team. Date: April 2026

EHS Technical Briefing: Proper Handling and Disposal Protocols for 3-Methoxy-1-azaspiro[4.4]nonane

As a specialized building block frequently utilized in drug discovery and the synthesis of bioactive polycyclic alkaloids, 3-methoxy-1-azaspiro[4.4]nonane requires rigorous Environmental Health and Safety (EHS) oversight during laboratory operations.

This guide provides drug development professionals and laboratory managers with a comprehensive, causality-driven framework for the safe handling, segregation, and disposal of this spirocyclic amine.

Physicochemical Profiling and Waste Categorization

To design a self-validating disposal system, we must first analyze the structural properties of the compound that dictate its behavior in waste streams. 3-Methoxy-1-azaspiro[4.4]nonane (CAS: 2580254-67-5) is a spirocyclic compound containing both an ether linkage and a secondary/tertiary amine core[1][2].

Causality in Hazard Assessment:

  • Basicity & Reactivity: The nitrogen atom in the azaspiro core acts as a Lewis base. In waste carboys, introducing this compound to highly acidic waste streams (e.g., containing concentrated HCl or sulfuric acid) can trigger rapid, exothermic neutralization reactions. This thermal expansion can over-pressurize sealed high-density polyethylene (HDPE) containers.

  • Toxicity & Irritation: Based on structural analogs and the parent compound 1-azaspiro[4.4]nonane, this chemical is classified as a combustible liquid that causes skin irritation and serious eye damage[3].

  • Incineration Chemistry: Because the molecule contains nitrogen (C9H17NO)[1], its thermal destruction via institutional incineration will generate nitrogen oxides (NOx). Therefore, it must be routed to commercial incinerators equipped with appropriate NOx scrubbing systems, which is standard for registered organic waste streams.

Quantitative Waste Compatibility Matrix
Chemical PropertyValue / DescriptorDisposal Implication
Molecular Formula C9H17NO[1]Contains N; requires NOx-scrubbed incineration. Lacks halogens.
Molecular Weight ~155.24 g/mol [2]High organic carbon content; high fuel value for incineration.
Primary Hazard Corrosive/Irritant[3]Requires segregation from strong oxidizers and acids.
Target Waste Stream Non-Halogenated OrganicMust be kept separate from chlorinated solvents to reduce disposal costs.

Operational Workflow: Step-by-Step Disposal Protocol

The following methodology outlines the standard operating procedure (SOP) for disposing of 3-methoxy-1-azaspiro[4.4]nonane in a professional research setting.

Step 1: Point-of-Generation Segregation

  • Identify the solvent matrix in which the 3-methoxy-1-azaspiro[4.4]nonane is dissolved. The solvent dictates the primary waste stream.

  • If the compound is neat (pure liquid/solid) or dissolved in solvents like methanol, ethanol, or ethyl acetate, route it to the Non-Halogenated Organic Waste container.

  • If the compound was used in a reaction involving dichloromethane (DCM) or chloroform, it must be routed to the Halogenated Organic Waste container. Logic: Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of dioxins; mixing non-halogenated waste into this stream unnecessarily increases institutional disposal costs.

Step 2: Containerization and Quenching

  • Ensure the target waste container is made of chemically compatible material, typically HDPE or PTFE-lined glass.

  • Critical Verification: Before adding the amine waste, verify the waste log of the target container to ensure no strong acids, peroxides, or reactive electrophiles (e.g., acyl chlorides) are present.

  • Transfer the material inside a certified chemical fume hood to prevent inhalation of volatile amine vapors[3].

Step 3: Labeling and Institutional Transfer

  • Update the attached hazardous waste log immediately. List "3-Methoxy-1-azaspiro[4.4]nonane" explicitly; do not use generic terms like "amine waste."

  • Ensure the container is sealed with a vented cap if there is any risk of residual gas evolution, though stable organic solutions typically require standard sealed caps.

  • Transfer the container to the institutional EHS staging area within the timeframe mandated by local Resource Conservation and Recovery Act (RCRA) regulations (typically 90 to 180 days for satellite accumulation areas).

Waste Routing Decision Architecture

The following diagram illustrates the logical decision tree for routing this specific chemical based on its operational context.

WasteRouting Start 3-Methoxy-1-azaspiro[4.4]nonane Waste Generated CheckSolvent Identify Primary Solvent Matrix Start->CheckSolvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) CheckSolvent->NonHalogenated Aqueous Aqueous Solution CheckSolvent->Aqueous Stream1 Halogenated Organic Waste Stream Halogenated->Stream1 Stream2 Non-Halogenated Organic Waste Stream NonHalogenated->Stream2 CheckpH Verify pH Profile Aqueous->CheckpH Stream3 Basic Aqueous Waste Stream (pH > 7) CheckpH->Stream3 Amine imparts basicity

Decision matrix for the institutional disposal routing of 3-Methoxy-1-azaspiro[4.4]nonane.

References

  • National Center for Biotechnology Information. "1-Azaspiro(4.4)nonane | C8H15N | CID 19770737 - PubChem" PubChem. Accessed March 28, 2026.[Link]

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue January 2021" Accessed March 28, 2026.[Link]

Sources

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